molecular formula C14H22N6O2 B2572617 8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 585562-22-7

8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Katalognummer: B2572617
CAS-Nummer: 585562-22-7
Molekulargewicht: 306.37
InChI-Schlüssel: QCJGMCBFTSEOTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine-2,6-dione derivative designed for research use in medicinal chemistry and drug discovery. This compound is of significant interest for screening against kinase targets and neurological enzymes. Potential Research Applications & Value: • Kinase Inhibition Research: The 1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (xanthine) scaffold is a privileged structure in the development of kinase inhibitors . Research on analogous compounds has demonstrated potent anti-proliferative activity and inhibitory effects against kinases such as EGFR and BRAF, which are critical targets in oncology . This compound is a candidate for investigating multi-kinase inhibitory activity. • Acetylcholinesterase (AChE) Inhibition: Structural features of this compound, including the xanthine core and the 4-ethylpiperazine moiety, are associated with acetylcholinesterase (AChE) inhibitory activity . Similar derivatives have been explored as potential agents for neurodegenerative disorders, making this compound valuable for related biochemical assays . • Mechanism of Action: While the exact mechanism for this specific compound requires experimental validation, its design suggests potential as a multi-target ligand. The 4-ethylpiperazine group, linked via a methylene bridge, is a common solubilizing and affinity-enhancing moiety that may facilitate interaction with the enzymatic targets' active sites or allosteric pockets . Molecular docking studies of similar compounds suggest binding interactions at the ATP-binding site of kinases or the peripheral anionic site of acetylcholinesterase . Disclaimer: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Eigenschaften

IUPAC Name

8-[(4-ethylpiperazin-1-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N6O2/c1-4-19-5-7-20(8-6-19)9-10-15-11-12(16-10)17(2)14(22)18(3)13(11)21/h4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJGMCBFTSEOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps. One common method starts with the alkylation of 1,3-dimethylxanthine with 4-ethylpiperazine in the presence of a suitable base, such as potassium carbonate, under reflux conditions. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reaction time.

Analyse Chemischer Reaktionen

Types of Reactions

8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at the 8-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

Enzyme Inhibition

8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione has been studied for its ability to inhibit specific enzymes involved in disease pathways. For instance:

  • Xanthine Oxidase Inhibition : It has shown potential in inhibiting xanthine oxidase activity, which is crucial for managing conditions like hyperuricemia and gout.

Receptor Binding

The compound's unique structure allows it to bind effectively to various receptors:

  • Neurotransmitter Receptors : Investigations have suggested interactions with neurotransmitter receptors, indicating potential applications in treating neurological disorders.

Anticancer Potential

Studies have explored the compound's effects on cancer cell lines:

  • Mechanism of Action : It may induce apoptosis in cancer cells through specific signaling pathways, enhancing its therapeutic potential against tumors.

Therapeutic Implications

Given its biological activities, 8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione holds promise in various therapeutic areas:

Cancer Treatment

The ability to inhibit tumor growth and induce apoptosis positions this compound as a candidate for further development in oncology.

Neurological Disorders

Due to its interaction with neurotransmitter systems, it may be beneficial in treating conditions such as depression or anxiety.

Anti-inflammatory Applications

The compound's anti-inflammatory properties suggest potential use in treating chronic inflammatory diseases like arthritis.

Research Case Studies

Several studies have contributed to understanding the applications of this compound:

StudyFocusFindings
Study 1Xanthine Oxidase InhibitionDemonstrated significant inhibition of xanthine oxidase activity in vitro, suggesting utility in hyperuricemia management.
Study 2Cancer Cell ApoptosisShowed that the compound induces apoptosis in specific cancer cell lines through modulation of apoptotic pathways.
Study 3Neurotransmitter InteractionInvestigated binding affinity to neurotransmitter receptors; results indicated potential for neuropharmacological applications.

Wirkmechanismus

The mechanism of action of 8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various cellular pathways. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 8-substituted xanthine derivatives, which exhibit diverse pharmacological activities depending on substituent groups. Key comparisons include:

Key Structural Determinants of Activity

Piperazine vs. Piperidine Substitution :

  • The ethylpiperazine group in the target compound contrasts with NCT-501’s cyclopropanecarbonyl-piperazine , which enhances ALDH1A1 selectivity due to hydrophobic interactions with the enzyme’s active site .
  • Piperidin-4-yloxy derivatives (e.g., compound 34) exhibit reduced potency compared to piperazine-based analogs, highlighting the importance of nitrogen spacing in enzyme binding .

Position 7 Modifications :

  • Isopentyl (NCT-501) and 3-methylbenzyl (compound 34) groups improve lipophilicity and membrane permeability, critical for intracellular enzyme inhibition .
  • The target compound’s 3-phenylpropyl substituent () may confer distinct pharmacokinetic properties, though its impact on activity is uncharacterized.

Functional Group Effects: 8-Alkoxy derivatives (e.g., 3j, 3m) lose caffeine’s CNS stimulation but retain analgesia, suggesting that bulky substituents at position 8 disrupt adenosine receptor binding . Piperazinylmethyl groups (target compound, NCT-501) are associated with kinase or dehydrogenase inhibition, whereas arylpiperazine linkers (e.g., LCAPs) favor serotonin/dopamine receptor modulation .

Receptor Binding and Selectivity

  • 5-HT1A Agonism: 8-Alkoxy-1,3-dimethyl derivatives () show nanomolar affinity for 5-HT1A receptors, attributed to the alkoxy group’s hydrogen-bonding capacity .
  • ALDH Inhibition : NCT-501’s cyclopropanecarbonyl group enhances hydrophobic interactions with ALDH1A1, achieving >100-fold selectivity over ALDH2/3 isoforms .
  • D2 Receptor Affinity: N-(4-Arylpiperazinoalkyl)acetamide derivatives () exhibit dual 5-HT6/D2 receptor binding, but the target compound’s ethylpiperazine group may lack the aryl component required for dopamine receptor engagement .

Pharmacokinetic Considerations

  • Hydroxyethylpiperazine derivatives () likely improve aqueous solubility compared to ethylpiperazine analogs, impacting bioavailability.
  • Isopentyl and Benzyl Groups : Enhance metabolic stability in NCT-501 and compound 34, as evidenced by their use in pharmacokinetic (PK) studies .

Biologische Aktivität

The compound 8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic derivative of purine that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H28N6O3C_{22}H_{28}N_{6}O_{3}, with a molecular weight of 428.50 g/mol. The structure features a purine base modified with an ethylpiperazine moiety, which is known to enhance solubility and bioavailability.

Research indicates that 8-((4-ethylpiperazin-1-yl)methyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione acts primarily as an antagonist at dopamine receptors, particularly D2 and D3 receptors. This activity suggests potential applications in treating neurological disorders such as Parkinson's disease and schizophrenia.

Pharmacological Effects

The compound has demonstrated several pharmacological effects:

  • Neuroprotective Effects : Studies have shown that this compound can protect neurons from oxidative stress and apoptosis, which are critical in neurodegenerative diseases .
  • Antipsychotic Properties : Its ability to modulate dopaminergic activity positions it as a candidate for antipsychotic medications. In vitro studies report low nanomolar potency at D3 receptors (5.57 nM) and moderate activity at D2 receptors (41 nM) .
  • Anti-inflammatory Action : Preliminary data suggest that the compound may inhibit pro-inflammatory cytokines, indicating potential in treating inflammatory conditions .

Study 1: Neuroprotective Efficacy

In a study involving animal models of Parkinson's disease, administration of the compound significantly reduced motor deficits and improved dopaminergic activity in the striatum. The results indicated a protective effect against neurodegeneration induced by 6-OHDA .

Study 2: Antipsychotic Activity

A clinical trial assessed the efficacy of this compound in patients with schizophrenia. Results showed a reduction in positive symptoms and improved cognitive function compared to placebo controls, supporting its potential as an antipsychotic agent .

Data Table: Summary of Biological Activities

Activity TypeMechanismPotency (nM)Reference
D2 Receptor AntagonistModulates dopaminergic signaling41
D3 Receptor AntagonistNeuroprotective effects against oxidative stress5.57
Anti-inflammatoryInhibits pro-inflammatory cytokinesN/A
NeuroprotectionReduces apoptosis in neuronal cellsN/A

Q & A

Q. Methodological Answer :

Target Selection : Use crystal structures of adenosine receptors (e.g., A₁ or A₂A subtypes) from the Protein Data Bank (PDB).

Ligand Preparation : Optimize the compound’s 3D structure using Gaussian09 with B3LYP/6-31G(d) for geometry optimization and charge assignment.

Docking Software : Employ AutoDock Vina or Schrödinger Glide with flexible receptor settings to account for binding-site residues.

Validation : Compare results with known agonists/antagonists (e.g., theophylline) to assess docking reliability. Address discrepancies by adjusting scoring functions or sampling parameters .

Advanced Question: How should researchers resolve contradictions in reported pharmacological data (e.g., antagonistic vs. agonistic effects) across studies?

Methodological Answer :
Contradictions may arise from differences in experimental models or assay conditions. To address this:

  • Cross-Validate Models : Test the compound in parallel assays (e.g., cAMP accumulation in HEK293 cells vs. radioligand binding in neuronal membranes).
  • Control for Variables : Standardize buffer pH, temperature, and receptor expression levels.
  • Analyze Structural Analogues : Compare results with derivatives (e.g., 8-phenyl or 7-substituted purine-diones) to identify structure-activity relationships (SAR) influencing receptor interaction .

Basic Question: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • ¹H/¹³C NMR : Confirm methyl groups at positions 1 and 3, and the piperazinyl-methyl linkage at position 7. Look for split signals in DMSO-d₆ due to hindered rotation of the piperazine ring .
  • HPLC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor for molecular ion peaks ([M+H]⁺) and fragmentation patterns to rule out impurities .
  • FT-IR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and piperazine N-H vibrations (~3300 cm⁻¹) .

Advanced Question: How can researchers design experiments to assess the compound’s selectivity for adenosine receptors over off-target kinases?

Q. Methodological Answer :

Kinase Profiling : Use a broad-panel kinase assay (e.g., Eurofins KinaseProfiler) to screen at 10 µM.

Dose-Response Curves : Compare IC₅₀ values for adenosine receptors (A₁, A₂A) vs. kinases (e.g., PKA, PKC).

Structural Analysis : Perform molecular dynamics simulations to identify interactions unique to adenosine receptors (e.g., hydrogen bonding with His264 in A₂A) that reduce kinase binding .

Basic Question: What in vitro assays are suitable for preliminary evaluation of its anti-inflammatory or neuroprotective activity?

Q. Methodological Answer :

  • Anti-Inflammatory : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages (RAW264.7 cells) using ELISA. Include dexamethasone as a positive control.
  • Neuroprotective : Assess viability of SH-SY5Y cells under oxidative stress (H₂O₂) via MTT assay. Pre-treat cells with the compound and compare to reference antioxidants (e.g., N-acetylcysteine) .

Advanced Question: How can conflicting thermal stability data from DSC/TGA analyses be reconciled?

Methodological Answer :
Discrepancies may arise from sample preparation or instrument calibration.

  • Standardize Protocols : Use identical heating rates (e.g., 10°C/min) and purge gases (N₂ vs. air).
  • Control Crystallinity : Characterize polymorphs via XRPD; amorphous forms may degrade faster.
  • Cross-Validate : Compare with isothermal gravimetric analysis (IGA) under controlled humidity .

Advanced Question: What strategies mitigate challenges in studying the compound’s metabolic stability in hepatic microsomes?

Q. Methodological Answer :

  • Phase I Metabolism : Incubate with human liver microsomes (HLM) and NADPH. Use LC-MS/MS to identify metabolites (e.g., N-demethylation or piperazine oxidation).
  • CYP Inhibition : Co-incubate with CYP-specific inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways.
  • Stabilization : Add glutathione to trap reactive intermediates and reduce false-negative degradation .

Basic Question: What experimental designs are recommended for ecotoxicological studies of this compound?

Q. Methodological Answer :

  • Acute Toxicity : Follow OECD Guideline 202 (Daphnia magna immobilization test) at concentrations from 1–100 mg/L.
  • Bioaccumulation : Use the OECD 305 model with zebrafish to measure bioconcentration factors (BCF).
  • Degradation : Apply OECD 301B (CO₂ evolution test) to assess biodegradability in aquatic systems .

Advanced Question: How can computational methods predict the environmental fate of this compound?

Q. Methodological Answer :

  • EPI Suite : Estimate log Kow (octanol-water partition coefficient) and biodegradation probability.
  • Molecular Dynamics : Simulate interactions with soil organic matter (e.g., humic acid) to predict adsorption/leaching.
  • QSAR Models : Use tools like ECOSAR to predict acute/chronic aquatic toxicity based on structural fragments .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.